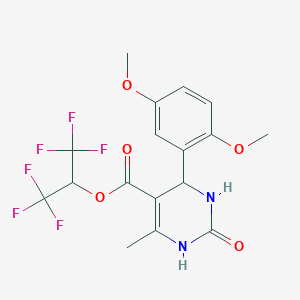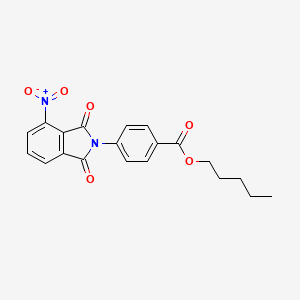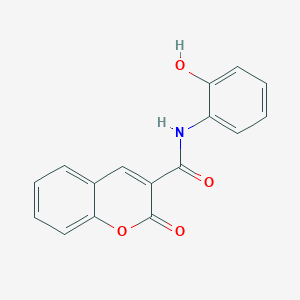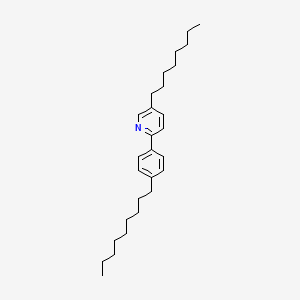![molecular formula C12H13Cl4N3O2S B11707336 Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11707336.png)
Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}éthylcarbamate d’éthyle est un composé organique complexe de formule moléculaire C12H13Cl4N3O2S. Il est connu pour sa structure chimique unique, qui comprend plusieurs atomes de chlore et un groupe carbamate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}éthylcarbamate d’éthyle implique généralement la réaction du 2,2,2-trichloroacétate d’éthyle avec la 3-chloroaniline en présence d’un catalyseur approprié. Les conditions de réaction comprennent souvent une température et un pH contrôlés afin de garantir que le produit souhaité est obtenu avec une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour le rendement et l’efficacité, intégrant souvent une surveillance continue et un ajustement des paramètres de réaction. L’utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, garantit que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}éthylcarbamate d’éthyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium.
Réduction : Le composé peut être réduit en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium, conduisant à la formation de différents produits.
Substitution : Les atomes d’halogène dans le composé peuvent être substitués par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Réactifs de substitution : Hydroxyde de sodium, ammoniac.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
Le 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}éthylcarbamate d’éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les enzymes et les protéines.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d’agrochimiques.
Applications De Recherche Scientifique
Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action du 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}éthylcarbamate d’éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, l’expression génique et les processus métaboliques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}éthylcarbamate d’éthyle
- 2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}éthylcarbamate d’éthyle
- 2,2,2-trichloro-1-{[(4-éthoxyanilino)carbothioyl]amino}éthylcarbamate d’éthyle
Unicité
Le 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}éthylcarbamate d’éthyle est unique en raison de son schéma de substitution spécifique sur le cycle aniline, qui peut influencer sa réactivité et son activité biologique. La présence du groupe 3-chloro peut améliorer son interaction avec certaines cibles moléculaires par rapport à ses analogues.
Propriétés
Formule moléculaire |
C12H13Cl4N3O2S |
|---|---|
Poids moléculaire |
405.1 g/mol |
Nom IUPAC |
ethyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C12H13Cl4N3O2S/c1-2-21-11(20)19-9(12(14,15)16)18-10(22)17-8-5-3-4-7(13)6-8/h3-6,9H,2H2,1H3,(H,19,20)(H2,17,18,22) |
Clé InChI |
YJXPMQNLVXBPFI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)

![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)
![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)


![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)

![N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
